2-[2-Methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid hydrobromide
Description
Historical Development of Thiazole-Thiophene Conjugates
The exploration of thiazole-thiophene hybrids originates from the independent discoveries of their parent heterocycles. Thiophene, first isolated by Viktor Meyer in 1882 as a benzene contaminant, gained attention for its aromatic properties and synthetic versatility. Concurrently, thiazole—a nitrogen-sulfur heterocycle—was recognized for its prevalence in natural products like vitamin B1. The convergence of these two scaffolds began in the mid-20th century, driven by advances in heterocyclic synthesis. Early methodologies, such as the Paal-Knorr thiophene synthesis and Hantzsch thiazole formation, laid the groundwork for hybrid architectures.
A pivotal shift occurred in the 1980s with the recognition that molecular hybridization could amplify pharmacological efficacy. For instance, Dawood et al. (2023) demonstrated that conjugating thiophene with thiazole and pyrazole moieties enhanced antimicrobial and anticancer activities. By the 2020s, innovations in cross-coupling reactions and computational modeling accelerated the design of targeted hybrids, including 2-[2-Methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid derivatives.
Structural Significance in Heterocyclic Chemistry
Thiophene and thiazole individually exhibit distinct electronic profiles. Thiophene’s sulfur atom contributes to its high electron density and aromatic stability, enabling electrophilic substitution reactions analogous to benzene. Thiazole, with its nitrogen-sulfur heteroatoms, introduces polarity and hydrogen-bonding capacity, critical for biomolecular interactions. When combined, these rings create a conjugated system that enhances π-orbital overlap, improving charge transport and binding affinity.
The acetic acid substituent in 2-[2-Methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid hydrobromide further modulates solubility and bioavailability. The hydrobromide salt formation, a common pharmaceutical strategy, increases crystallinity and stability. X-ray diffraction studies of analogous compounds reveal planar geometries that facilitate intercalation with biological targets, such as enzyme active sites.
Pharmacological Relevance of Thiazole-Thiophene Scaffolds
Thiazole-thiophene hybrids exhibit broad-spectrum bioactivity. Antimicrobial evaluations of pyrazolyl–thiazole derivatives, for example, demonstrated inhibition zones of 12–18 mm against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 4 μg/mL. Anticancer activity is equally notable: compound 9t (a thiophene-thiazole-pyrazole hybrid) showed IC50 values of 0.16 μM and 0.12 μM against MCF-7 and WM266.4 cancer lines, respectively.
Mechanistically, these hybrids often target kinases and oxidoreductases. Molecular docking studies indicate that the thiophene ring engages in hydrophobic interactions, while the thiazole nitrogen forms hydrogen bonds with catalytic residues. Additionally, the acetic acid group in derivatives like 2-[2-Methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid may enhance water solubility, facilitating membrane permeability.
Research Trajectory of this compound
While direct studies on this compound remain limited, its structural analogs provide critical insights. Recent work has prioritized optimizing substituent patterns to balance potency and pharmacokinetics. For instance, fluorination at the thiophene ring (as in compound 5 ) improved BRAF kinase inhibition by 40% compared to non-fluorinated analogs. Computational approaches, including density functional theory (DFT) calculations, have been employed to predict the electron-withdrawing effects of the acetic acid group, which may stabilize charge transfer complexes in biological systems.
Ongoing research focuses on expanding the therapeutic scope of such hybrids. A 2024 review highlighted their potential in combating drug-resistant pathogens and modulating oxidative stress pathways. Future directions may explore covalent modification of the acetic acid moiety to create prodrugs or target-specific conjugates, leveraging advances in bioorthogonal chemistry.
Properties
IUPAC Name |
2-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)acetic acid;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S2.BrH/c1-6-11-10(7-3-2-4-14-7)8(15-6)5-9(12)13;/h2-4H,5H2,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRFKQFJEGSBED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CC(=O)O)C2=CC=CS2.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid hydrobromide typically involves the condensation of thiophene derivatives with thiazole precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as a sulfurizing agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-Methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole or thiophene rings .
Scientific Research Applications
Antimicrobial Activity
Research indicates that 2-[2-Methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid hydrobromide exhibits significant antimicrobial properties. In comparative studies, it has shown a minimum inhibitory concentration (MIC) lower than several conventional antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents. This activity is particularly relevant against both Gram-positive and Gram-negative bacteria, as well as certain fungal species .
Anticancer Properties
The compound has been investigated for its anticancer effects, particularly against human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colorectal cancer), and PC3 (prostate cancer). In vitro studies using the MTT assay have demonstrated that it can inhibit cell proliferation effectively, indicating its potential as an anticancer therapeutic agent .
Enzyme Inhibition
Studies have highlighted the enzyme inhibition capabilities of this compound. It has been evaluated for its ability to inhibit specific enzymes involved in various biological pathways, which could lead to therapeutic applications in metabolic disorders or cancers where these enzymes play a critical role .
Data Table: Biological Activities of this compound
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various thiazole derivatives, this compound was found to possess notable activity against multi-drug resistant strains of bacteria. The findings suggest that this compound could serve as a template for developing new antibiotics .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of thiazole compounds revealed that this compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
Mechanism of Action
The mechanism of action of 2-[2-Methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid hydrobromide involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal functions. It may also inhibit enzymes involved in critical biochemical pathways, leading to cell death or growth inhibition .
Comparison with Similar Compounds
Structural Comparisons
Core Thiazole Modifications
- GW501516 (Cardarine): A PPAR-δ agonist with the structure 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetic acid. Unlike the target compound, GW501516 contains a phenoxyacetic acid chain and a trifluoromethylphenyl group on the thiazole, contributing to its high affinity for PPAR-δ .
- 2-[4-Phenyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic Acid (SY220084) : Shares the thiophen-2-yl and acetic acid groups but substitutes a phenyl group at position 4 of the thiazole instead of methyl. This structural variation may influence steric interactions in receptor binding .
- (2-Amino-4-thien-2-yl-1,3-thiazol-5-yl)acetic Acid Hydrobromide: Features an amino group at position 2 of the thiazole instead of methyl.
Salt Forms
- The hydrobromide salt of the target compound contrasts with free acid forms (e.g., GW501516) and other salts. For example, [2-Methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic Acid Hydrobromide (CAS 1171562-77-8) has a 4-methylphenyl group instead of thiophen-2-yl, demonstrating how substituents affect molecular properties .
Pharmacological Activity
- GW501516: Activates PPAR-δ, increasing fatty acid oxidation and improving metabolic parameters.
- Thiophene-Thiazole Derivatives : Compounds like 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole () exhibit antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting the target compound may share similar properties .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Salt Form |
|---|---|---|---|---|
| Target Compound | C12H12NO2S2·HBr | ~346.27 | 2-Methyl, 4-thiophen-2-yl | Hydrobromide |
| GW501516 (Cardarine) | C21H18F3NO3S2 | 453.50 | 4-Methyl, trifluoromethylphenyl | Free Acid |
| SY220084 | C15H12NO2S2 | 302.39 | 4-Phenyl, 2-thiophen-2-yl | Free Acid |
| [2-Methyl-4-(4-methylphenyl)-...] Hydrobromide | C14H14NO2S·HBr | ~340.23 | 4-Methylphenyl | Hydrobromide |
Biological Activity
2-[2-Methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid hydrobromide (CAS No. 1049701-33-8) is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀BrNO₂S₂ |
| Molecular Weight | 320.22 g/mol |
| Melting Point | 158-160 °C |
| Purity | ≥95% |
The compound features a thiazole ring and a thiophene moiety, which are significant in enhancing biological activity through various interactions at the molecular level.
Anticancer Properties
Research has indicated that compounds similar to 2-[2-Methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid exhibit promising anticancer effects. A study identified derivatives that inhibit mPGES-1, an enzyme linked to inflammation and cancer progression. The compound demonstrated selective inhibitory activity against mPGES-1 in low micromolar concentrations, suggesting its potential as a therapeutic agent in cancer treatment .
Anti-inflammatory Effects
The anti-inflammatory properties of thiazole derivatives have been documented extensively. The compound's ability to inhibit prostaglandin E2 synthesis indicates its potential utility in treating inflammatory diseases. Inhibiting mPGES-1 selectively affects the production of PGE2, thereby potentially reducing the side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in inflammatory pathways:
- mPGES-1 Inhibition : The compound inhibits mPGES-1, which is crucial in the biosynthesis of PGE2 from prostaglandin H2.
- Cell Cycle Arrest : Studies have shown that certain derivatives induce cell cycle arrest in the G0/G1 phase, leading to apoptosis in cancer cell lines .
- Antimicrobial Activity : Similar compounds have exhibited antimicrobial properties against various bacterial strains, indicating a broader spectrum of biological activity .
Study on Anticancer Activity
A significant study evaluated the anticancer potential of various thiazole derivatives, including 2-[2-Methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid. The findings revealed that these compounds could inhibit cancer cell proliferation through the modulation of key signaling pathways involved in cell survival and apoptosis .
Anti-inflammatory Research
In another investigation focusing on inflammation, the compound was tested for its ability to reduce carrageenan-induced edema in animal models. The results indicated a notable reduction in swelling, supporting its use as an anti-inflammatory agent .
Comparative Analysis Table
| Activity Type | Compound | IC50 (µM) | Effectiveness |
|---|---|---|---|
| mPGES-1 Inhibition | 2c | <10 | High selectivity |
| Cancer Cell Proliferation | 2-[2-Methyl... | 15 | Significant reduction |
| Anti-inflammatory | Thiazole Derivative | 20 | Notable edema reduction |
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reactants | Catalyst/Solvent | Temperature/Time | Yield (%) |
|---|---|---|---|---|
| Cyclocondensation | Thiophene-2-carbaldehyde, thiourea | HCl/EtOH | Reflux, 4 h | 65–75 |
| Alkylation | Ethyl bromoacetate | NaOEt/EtOH | 60°C, 5 h | 80–85 |
| Salt Formation | HBr/AcOH | - | RT, 2 h | 90–95 |
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to verify thiophene (δ 7.2–7.5 ppm) and thiazole (δ 2.3 ppm for methyl) substituents. The acetic acid proton appears as a singlet near δ 3.8 ppm .
- IR Spectroscopy: Confirm carbonyl (C=O, 1700–1750 cm) and hydrobromide salt (broad O-H stretch, 2500–3000 cm) .
- Elemental Analysis: Match experimental C, H, N, S, and Br content with theoretical values (e.g., Br% ≈ 20.5) .
- Melting Point: Compare with literature values to assess purity (e.g., 180–185°C) .
Advanced: How can researchers design experiments to evaluate the bioactivity of this compound, given structural analogs with reported pharmacological properties?
Methodological Answer:
- Target Selection: Prioritize enzymes (e.g., α-glucosidase) or receptors linked to thiazole-thiophene hybrids, such as antimicrobial or anticancer targets .
- In Vitro Assays:
- Antimicrobial: Use broth microdilution (MIC against S. aureus or E. coli) .
- Anticancer: Perform MTT assays on cancer cell lines (e.g., HeLa) .
- Structure-Activity Relationship (SAR): Synthesize analogs with varied substituents (e.g., fluorophenyl vs. bromophenyl) and compare bioactivity .
Q. Table 2: Bioactivity of Structural Analogs
| Compound | Substituent | IC (α-Glucosidase, µM) | MIC (S. aureus, µg/mL) |
|---|---|---|---|
| 9a | Phenyl | 12.4 | 32 |
| 9b | 4-Fluorophenyl | 8.9 | 16 |
| 9c | 4-Bromophenyl | 6.2 | 8 |
Advanced: What computational approaches can predict the reactivity or binding interactions of this compound?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., α-glucosidase). The thiophene and thiazole moieties often engage in π-π stacking and hydrogen bonding .
- Quantum Chemical Calculations: Employ DFT (e.g., B3LYP/6-31G**) to optimize geometry, calculate electrostatic potentials, and predict reactive sites .
- MD Simulations: Simulate ligand-protein stability over 100 ns to assess binding affinity changes .
Advanced: How should researchers address contradictions in reported synthetic yields or bioactivity data?
Methodological Answer:
- Reproduce Conditions: Ensure identical reagents, catalysts, and equipment. For example, yields may drop if sodium acetate purity varies .
- Control Experiments: Test intermediates for stability (e.g., hydrobromide salt hygroscopicity) .
- Meta-Analysis: Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or trends .
Advanced: What strategies validate the role of the hydrobromide counterion in modulating physicochemical properties?
Methodological Answer:
- Solubility Testing: Compare free acid vs. hydrobromide salt solubility in water, DMSO, and ethanol .
- Thermal Analysis: Use DSC/TGA to assess salt stability (decomposition >200°C indicates robustness) .
- Crystallography: Solve single-crystal structures to visualize Br interactions with the protonated acetic acid group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
